2-((1-Benzylpyrrolidin-3-yl)oxy)aniline
Description
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline is a pyrrolidine-based organic compound featuring a benzyl-substituted pyrrolidine ring linked via an ether bridge to an aniline moiety. This compound, specifically, has been listed by CymitQuimica as a high-quality chemical for specialized applications, though its production status is currently marked as "discontinued" across all available quantities (1g, 250mg, 500mg) .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)oxyaniline |
InChI |
InChI=1S/C17H20N2O/c18-16-8-4-5-9-17(16)20-15-10-11-19(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13,18H2 |
InChI Key |
DTQMPJJTCFXTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 1-benzylpyrrolidine with 2-chloroaniline under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aniline derivatives with various functional groups replacing the original aniline moiety.
Scientific Research Applications
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Benzylpyrrolidin-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on structurally analogous compounds, limiting a direct chemical or pharmacological comparison.
Functional Group Impact
- Benzyl Group: The benzyl substituent in 2-((1-Benzylpyrrolidin-3-yl)oxy)aniline likely enhances membrane permeability compared to non-aromatic analogs. However, it may also increase susceptibility to oxidative metabolism.
- Aniline Moiety : The primary amine in the aniline group offers a site for derivatization (e.g., acetylation or sulfonation), which could modulate solubility or reactivity.
Table 1: Hypothetical Comparison of Pyrrolidine Derivatives
| Compound Name | Substituent (R) | LogP* | Bioactivity (Hypothetical) |
|---|---|---|---|
| This compound | Benzyl | 3.2 | Moderate CNS penetration |
| 2-(Pyrrolidin-3-yloxy)aniline | H | 1.8 | Low metabolic stability |
| 2-((1-Phenylpyrrolidin-3-yl)oxy)aniline | Phenyl | 3.5 | Enhanced receptor binding |
*LogP values estimated via computational models.
Limitations of Available Evidence
The SHELX references () focus on crystallographic methodologies rather than compound-specific properties, while only confirms the compound’s commercial discontinuation . Thus, the above comparisons are extrapolated from general pyrrolidine chemistry and structural analysis trends.
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